

An In-Depth Technical Guide to 2-Chloropentane: Fundamental Properties and Characteristics

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Compound of Interest

Compound Name: 2-Chloropentane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and chemical reactivity of **2-Chloropentane** (sec-Amyl chloride). The information is curated for professionals in scientific research and development, with a focus on delivering precise data and established experimental methodologies.

Core Chemical and Physical Properties

2-Chloropentane is a halogenated alkane with the chemical formula $C_5H_{11}Cl$.^{[1][2]} It is a colorless, highly flammable liquid.^{[3][4]} As a chiral molecule, it exists as two enantiomers, (R)- and (S)-**2-chloropentane**.^[5] Its properties make it a useful model substrate in the study of nucleophilic substitution and elimination reaction mechanisms.^[1]

Physical and Chemical Data Summary

The fundamental physical and chemical properties of **2-Chloropentane** are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of **2-Chloropentane**

Property	Value	Source(s)
IUPAC Name	2-chloropentane	[3][5]
CAS Number	625-29-6	[2][6]
Molecular Formula	C ₅ H ₁₁ Cl	[1][2][6]
Molecular Weight	106.59 g/mol	[1][3][6]
Appearance	Colorless liquid	[4]
Density	~0.87 g/mL at 25 °C	[1][7][8]
Boiling Point	94-98 °C	[1][7][9]
Melting Point	-137 °C	[7][8]
Flash Point	33 °F (0.6 °C)	[7][8]
Refractive Index (n _{20/D})	~1.407 at 20 °C	[1][10]
Solubility in Water	Slightly soluble	[1]
Vapor Pressure	48.7 mmHg	[3]

Table 2: Safety and Hazard Information for **2-Chloropentane**

Hazard Statement	GHS Classification	Precautionary Statement Examples	Source(s)
H225: Highly flammable liquid and vapor	Flammable liquids (Category 2)	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	[3][11]
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)	P270: Do not eat, drink or smoke when using this product.	[3][11]
H312: Harmful in contact with skin	Acute toxicity, dermal (Category 4)	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[3][11]
H332: Harmful if inhaled	Acute toxicity, inhalation (Category 4)	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	[3][11]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **2-Chloropentane**.

Table 3: Key Spectroscopic Data for **2-Chloropentane**

Spectroscopy Type	Key Features and Observations	Source(s)
^1H NMR (in CDCl_3)	Signals corresponding to the different proton environments are expected. A multiplet for the proton on the carbon bearing the chlorine (C2), and distinct signals for the methyl and methylene groups. One source provides the following data: $\delta=0.92$ (3H, t, $J=7.3$ Hz), 1.36-1.58 (2H, m), 1.50 (3H, d, $J=4.6$ Hz), 1.62-1.76 (2H, m), 4.04 (1H, td, $J=1.5, 6.5$ Hz).	[3]
^{13}C NMR	Due to its structure, five distinct signals are expected in the ^{13}C NMR spectrum, corresponding to the five carbon atoms in unique chemical environments.	[5][6]
Mass Spectrometry (MS)	The mass spectrum shows characteristic fragmentation patterns. Notably, large and nearly equally intense peaks are observed at $m/z = 71$ and $m/z = 70$. The peak at $m/z=71$ is an odd-electron ion, likely formed by the loss of a stable neutral molecule such as HCl from the molecular ion. The peak at $m/z=70$ is an even-electron ion.	[2][8]
Infrared (IR) Spectroscopy	The IR spectrum will show characteristic C-H stretching and bending vibrations for an	[5]

alkane. A key feature will be the C-Cl stretching vibration, typically observed in the 600-800 cm^{-1} region.

Chemical Reactivity and Mechanisms

2-Chloropentane is a classic secondary alkyl halide and serves as an excellent substrate for studying the competition between nucleophilic substitution ($\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$) and elimination ($\text{E}1$ and $\text{E}2$) reactions.

Nucleophilic Substitution Reactions

The reaction with a nucleophile can proceed via two different mechanisms:

- $\text{S}_{\text{n}}2$ (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously.^[12] This mechanism results in an inversion of stereochemistry at the chiral center.^[12] It is favored by strong, small nucleophiles and polar aprotic solvents.^[13]
- $\text{S}_{\text{n}}1$ (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a planar carbocation intermediate.^[4] The first step, the formation of the carbocation, is the rate-determining step.^[11] This mechanism leads to a racemic mixture of products and is favored by weak nucleophiles and polar protic solvents.^[14]

Elimination Reactions

In the presence of a base, **2-Chloropentane** can undergo dehydrohalogenation to form alkenes.

- $\text{E}2$ (Bimolecular Elimination): This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion leaves simultaneously, forming a double bond.^[1] The reaction follows Saytzeff's rule, where the more substituted alkene is the major product.^[1] For example, reaction with a strong base like potassium hydroxide in ethanol will yield a mixture of pent-1-ene and pent-2-ene, with pent-2-ene being the major product.^[9]

- E1 (Unimolecular Elimination): This mechanism also proceeds through a carbocation intermediate, similar to the S_N1 reaction.^[11] After the carbocation is formed, a weak base removes an adjacent proton to form the alkene.^[15]

The interplay between these four mechanisms (S_N1 , S_N2 , E1, E2) is influenced by the strength of the nucleophile/base, the solvent, and the reaction temperature.

Experimental Protocols

Synthesis of 2-Chloropentane from 2-Pentanol

This protocol describes the synthesis of **2-Chloropentane** from 2-Pentanol via a mesylate intermediate, which is then displaced by a chloride ion.^[3]

Materials:

- 2-Pentanol
- Pyridine
- N,N-dimethylformamide (DMF)
- Methanesulfonyl chloride (MsCl)
- Acetic acid
- Water
- Sodium hydrogen carbonate

Procedure:

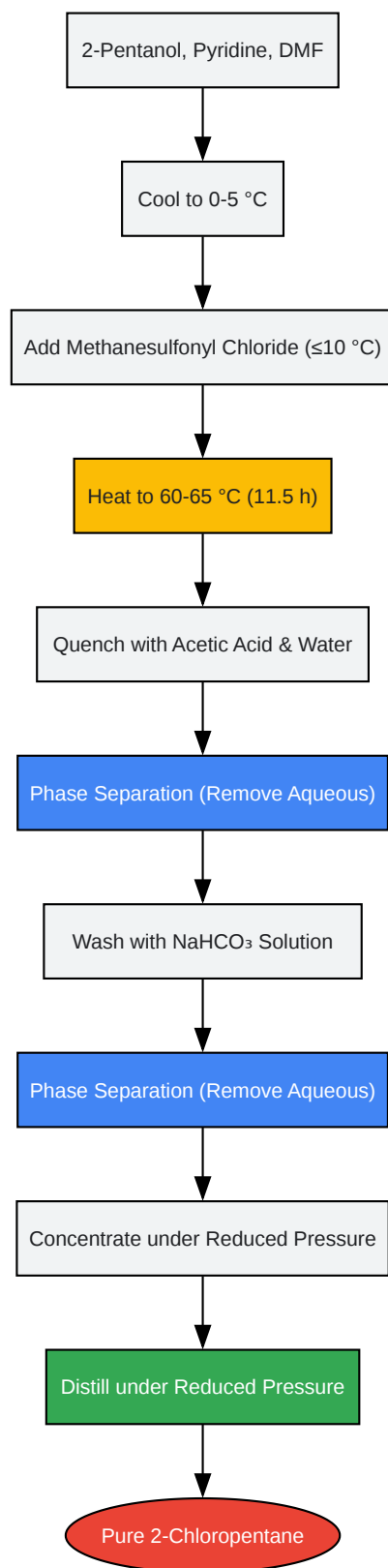
- To a reactor at room temperature, add 2-Pentanol, pyridine, and DMF. Stir the mixture and cool to 0-5 °C.^[3]
- Slowly add methanesulfonyl chloride dropwise, maintaining the internal temperature at or below 10 °C.^[3]

- After the addition is complete, heat the reaction mixture to 60-65 °C and stir for approximately 11.5 hours.[3]
- Cool the mixture to 30 °C and add acetic acid and water to induce phase separation. Remove the aqueous phase.[3]
- Wash the organic phase with a solution of sodium hydrogen carbonate in water. Separate and remove the aqueous phase.[3]
- Concentrate the resulting organic phase under reduced pressure.[3]
- Purify the residue by distillation under reduced pressure to obtain **2-Chloropentane**. [3]

Visualized Workflows and Relationships

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described in the experimental protocol.

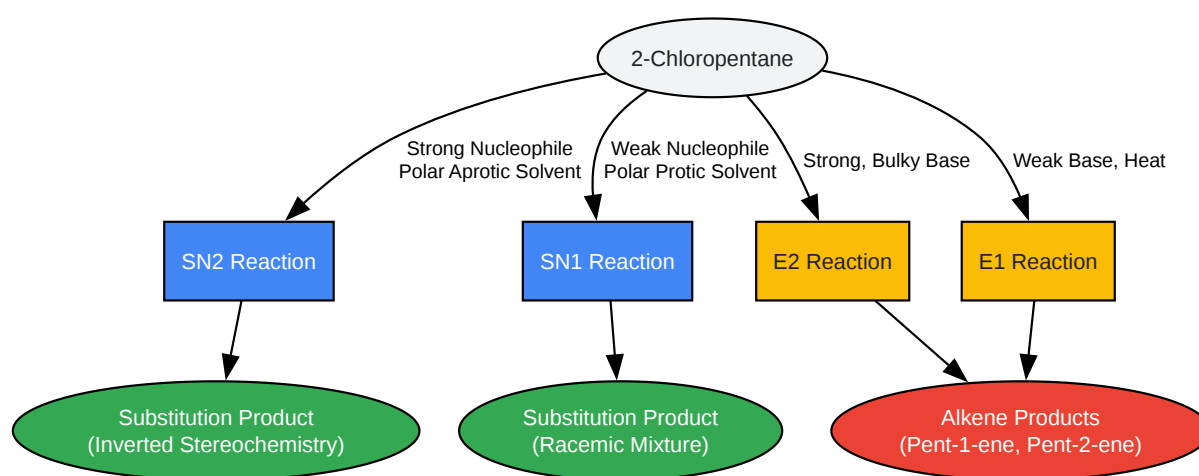


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Caption: Workflow for the synthesis and purification of **2-Chloropentane**.

Key Chemical Reactions of 2-Chloropentane

This diagram illustrates the primary reaction pathways for **2-Chloropentane** when subjected to nucleophilic substitution or elimination conditions.



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Caption: Major reaction pathways of **2-Chloropentane**.

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